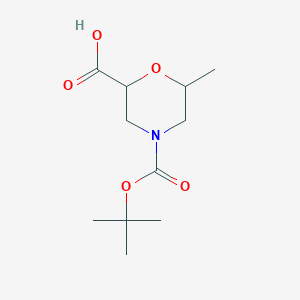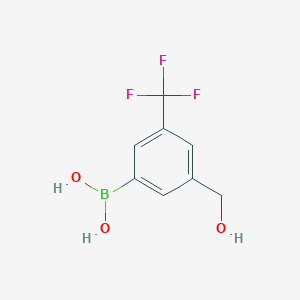
2,5-Difluoro-4-hydroxyphenylboronic acid pinacol ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
This compound is often used in Suzuki-Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular weight of 2,5-Difluoro-4-hydroxyphenylboronic acid pinacol ester is 256.06 . The IUPAC name is 2,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol .Chemical Reactions Analysis
As mentioned earlier, this compound is often used as a reagent in Suzuki coupling reactions to form carbon-carbon bonds. The Suzuki–Miyaura (SM) coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
The compound has a molecular weight of 256.06 . It is a solid at room temperature . The storage temperature is 2-8°C .科学研究应用
2,5-DFHPA-Pin has been found to have a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. It has also been used in the synthesis of polymers and other materials. Additionally, it has been used in the synthesis of catalysts, which are used in a variety of industrial processes.
作用机制
Target of Action
Boronic esters, in general, are highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
It’s known that boronic esters, including pinacol boronic esters, can undergo protodeboronation, a process where the boron moiety is removed . This process is catalytic and utilizes a radical approach .
Biochemical Pathways
The protodeboronation of pinacol boronic esters is a significant reaction that can influence various biochemical pathways .
Pharmacokinetics
It’s important to note that the stability of boronic esters, including pinacol boronic esters, can be influenced by environmental factors such as ph .
Result of Action
The removal of the boron moiety from boronic esters through protodeboronation can result in significant changes in the molecular structure, potentially influencing its biological activity .
Action Environment
The action of boronic esters, including pinacol boronic esters, can be influenced by environmental factors. For instance, the rate of hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH . Therefore, the pH of the environment can significantly influence the stability and efficacy of these compounds .
实验室实验的优点和局限性
2,5-DFHPA-Pin has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is its low cost and ease of synthesis. Additionally, it is relatively stable and has a low toxicity, which makes it an attractive option for use in laboratory experiments. However, it has been found to have a low solubility in water, which can be a limitation for some experiments. Additionally, it has been found to have a low reactivity, which can be a limitation for some experiments.
未来方向
There are a number of potential future directions for the use of 2,5-DFHPA-Pin in scientific research and laboratory experiments. One potential application is the development of new pharmaceuticals and agrochemicals. Additionally, it could be used in the synthesis of new materials and catalysts. It could also be used in the development of new treatments for neurological disorders. Additionally, it could be used in the development of new methods for the detection and analysis of biomolecules. Finally, it could be used in the development of new methods for the delivery of drugs and other compounds.
合成方法
2,5-DFHPA-Pin can be synthesized in a few different ways. The most common method is the direct esterification of 2,5-difluoro-4-hydroxyphenylboronic acid and pinacol. This reaction is typically conducted in a solvent such as dichloromethane or dimethylformamide, and a base such as potassium carbonate is added to catalyze the reaction. Another method of synthesis is the reaction of a difluoro-4-hydroxyphenylboronic acid with a pinacol boronate ester. This reaction is typically conducted in a solvent such as dimethylformamide and a base such as potassium carbonate is added to catalyze the reaction.
安全和危害
生化分析
Biochemical Properties
It is known that boronic esters, such as this compound, are highly valuable building blocks in organic synthesis . They can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Molecular Mechanism
It is known that boronic esters can undergo protodeboronation, a process that involves the removal of the boron moiety . This process can be catalyzed by a radical approach .
Temporal Effects in Laboratory Settings
It is known that boronic esters are only marginally stable in water and their rate of hydrolysis is considerably accelerated at physiological pH .
Metabolic Pathways
Boronic esters are known to be involved in various borylation approaches, including the prominent asymmetric hydroboration reaction .
Subcellular Localization
The localization of boronic esters can be influenced by their stability and their interactions with other molecules .
属性
IUPAC Name |
2,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BF2O3/c1-11(2)12(3,4)18-13(17-11)7-5-9(15)10(16)6-8(7)14/h5-6,16H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXBILKGESXTHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

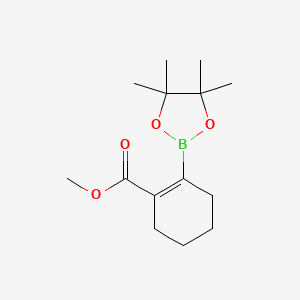
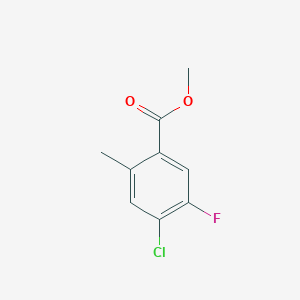
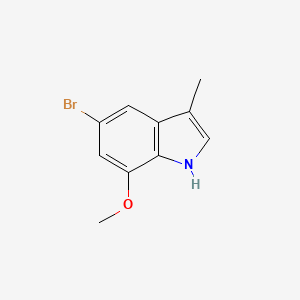

![7-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6306201.png)
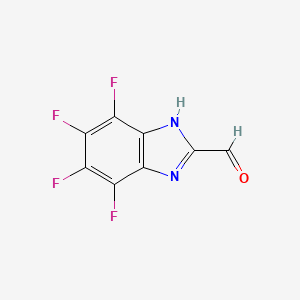
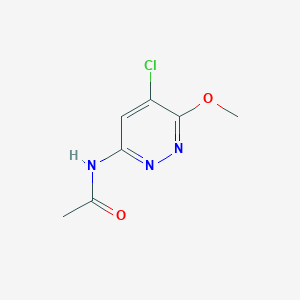
![2-Chloro-4,7-dimethoxy-1H-benzo[d]imidazole](/img/structure/B6306215.png)
![(+/-)-tert-Butyl-4-oxo-3-azatricyclo[4.2.1.02,5]nonane-3-carboxylate, 98%](/img/structure/B6306221.png)
